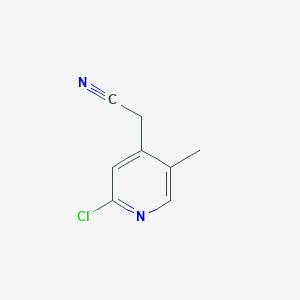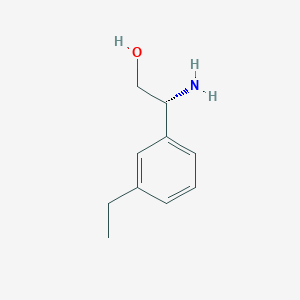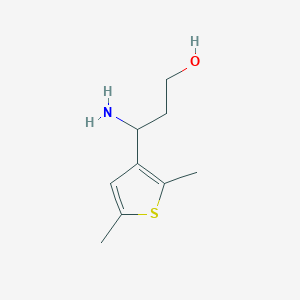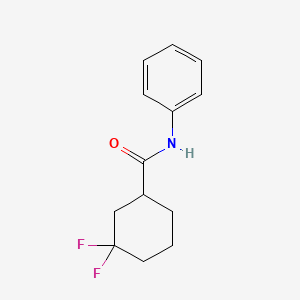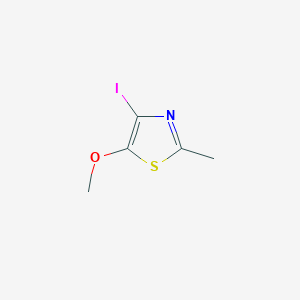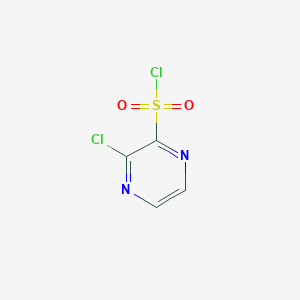
3-Chloropyrazine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropyrazine-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2ClN2O2S. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and a sulfonyl chloride group at the second position of the pyrazine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrazine-2-sulfonyl chloride typically involves the chlorination of pyrazine-2-sulfonyl chloride. One common method includes the reaction of pyrazine-2-sulfonic acid with phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out by adding PCl5 to a solution of pyrazine-2-sulfonic acid in a stepwise manner, ensuring that the reaction proceeds smoothly and efficiently .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using microchannel reactors. This method involves the rapid diazotization of 3-aminopyrazine with isoamyl nitrite, followed by the reaction with thionyl chloride to produce the desired compound. The use of microchannel reactors allows for continuous operation, improved safety, and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloropyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as benzylamines are commonly used in substitution reactions. The reaction typically occurs in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the sulfonyl chloride group to a sulfonamide group.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Reduced Sulfonamide Compounds: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-Chloropyrazine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of bioactive molecules, including antimicrobial and antiviral agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Chloropyrazine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropyrazine-2-carboxamide: Another derivative of pyrazine with a carboxamide group instead of a sulfonyl chloride group.
Pyrazine-2-sulfonyl chloride: Lacks the chlorine atom at the third position.
Uniqueness
3-Chloropyrazine-2-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the pyrazine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and scientific research .
Eigenschaften
CAS-Nummer |
1211583-97-9 |
|---|---|
Molekularformel |
C4H2Cl2N2O2S |
Molekulargewicht |
213.04 g/mol |
IUPAC-Name |
3-chloropyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2Cl2N2O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H |
InChI-Schlüssel |
QELLFVPWUTYQBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


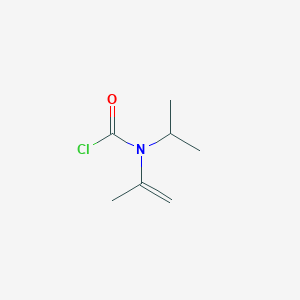
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)

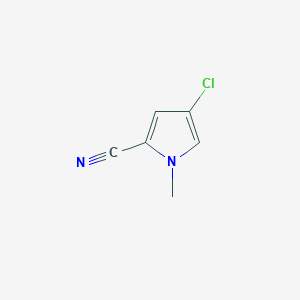


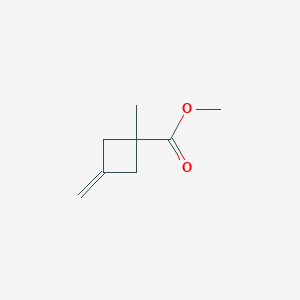
aminehydrochloride](/img/structure/B13559089.png)
